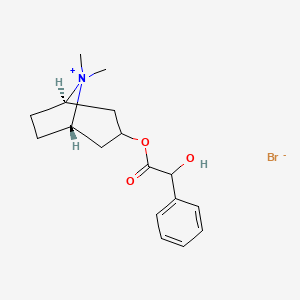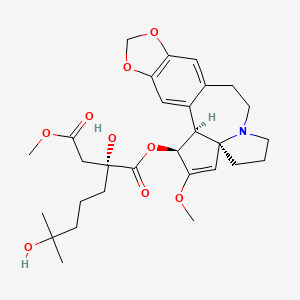![molecular formula C21H13F3N2O B1673417 1-Phényl-3-[[3-(trifluorométhyl)phényl]imino]-1H-indol-2-one CAS No. 303149-14-6](/img/structure/B1673417.png)
1-Phényl-3-[[3-(trifluorométhyl)phényl]imino]-1H-indol-2-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting that this compound may have similar effects .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
HT-2157 peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la diphénylamine avec le chlorure d'oxalyle dans le toluène sous flux d'azote, suivie de l'ajout de 3-(trifluorométhyl)aniline . La réaction est effectuée à des températures allant de 95 °C à 118 °C, avec des étapes de chauffage et de refroidissement ultérieures pour obtenir le produit souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle du HT-2157 ne sont pas bien documentées dans la littérature disponible. le processus de synthèse décrit ci-dessus peut être mis à l'échelle pour la production industrielle avec des modifications appropriées pour assurer la sécurité et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
HT-2157 subit diverses réactions chimiques, notamment des réactions de substitution. Le composé est hautement sélectif pour le récepteur GAL-3 et n'interagit pas de manière significative avec d'autres sous-types de récepteurs .
Réactifs et conditions courants
La synthèse du HT-2157 implique des réactifs tels que la diphénylamine, le chlorure d'oxalyle et la 3-(trifluorométhyl)aniline . Les conditions de réaction comprennent l'utilisation du toluène comme solvant et le maintien de plages de température spécifiques pour assurer l'achèvement de la réaction .
Principaux produits formés
Le principal produit formé à partir de la synthèse du HT-2157 est l'antagoniste du récepteur GAL-3 souhaité, qui a montré des effets thérapeutiques potentiels dans des études précliniques .
Applications de la recherche scientifique
Médecine : HT-2157 a été étudié pour son potentiel à traiter les dysfonctionnements cognitifs et autres troubles du système nerveux central.
Mécanisme d'action
HT-2157 agit comme un antagoniste non peptidique sélectif pour le récepteur GAL-3, qui est généralement activé par le neuropeptide galanine . En bloquant ce récepteur, HT-2157 augmente la libération de sérotonine, conduisant à des effets antidépresseurs et anxiolytiques dans des études animales . Le mécanisme d'action du composé implique la liaison au récepteur GAL-3 avec une forte affinité, inhibant ainsi son activation et les voies de signalisation en aval qui en découlent .
Comparaison Avec Des Composés Similaires
HT-2157 est unique en raison de sa forte sélectivité et affinité pour le récepteur GAL-3 par rapport à d'autres composés similaires. Voici quelques composés similaires :
SNAP 398299 : Un autre antagoniste du récepteur GAL-3 avec des profils anxiolytiques et antidépresseurs similaires.
Analogues de la galanine : Composés qui imitent les effets de la galanine mais avec des degrés variables de sélectivité et d'efficacité.
HT-2157 se distingue par sa forte sélectivité pour le récepteur GAL-3 et ses effets thérapeutiques potentiels, bien que son développement clinique ait été interrompu en raison de problèmes de sécurité .
Propriétés
IUPAC Name |
1-phenyl-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O/c22-21(23,24)14-7-6-8-15(13-14)25-19-17-11-4-5-12-18(17)26(20(19)27)16-9-2-1-3-10-16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCGMRVPXUBHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=CC(=C4)C(F)(F)F)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032019 | |
| Record name | HT-2157 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303149-14-6, 1000273-87-9 | |
| Record name | 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1,3-dihydro-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303149-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-3-((3-(trifluoromethyl)phenyl)imino)-1H-indol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303149146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HT-2157, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000273879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HT-2157 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HT-2157, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW4KZW83BX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;[6-[[(2S,5R,6S,9S,13S)-6-(5,5-dimethyloxolan-2-yl)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] sulfate](/img/structure/B1673335.png)












